Benzyl 2-Fluoro-3-oxobutanoate: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Fluorinated Heterocycles
Benzyl 2-Fluoro-3-oxobutanoate: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Fluorinated Heterocycles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Benzyl 2-fluoro-3-oxobutanoate (CAS: 139101-19-2) emerges as a highly versatile, bifunctional building block. As an
This technical guide dissects the physicochemical properties of Benzyl 2-fluoro-3-oxobutanoate, details its synthesis via electrophilic fluorination, and outlines its critical application in the green synthesis of fluorinated quinoxalines—a privileged scaffold in pharmacology.
Structural Dynamics & Physicochemical Profile
The chemical behavior of Benzyl 2-fluoro-3-oxobutanoate is dictated by the push-pull electronic environment at the C2 position. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the acidity of the remaining
Quantitative Physicochemical Data
Table 1: Core structural and physical properties of Benzyl 2-fluoro-3-oxobutanoate.
| Property | Value |
| Chemical Name | Benzyl 2-fluoro-3-oxobutanoate |
| CAS Registry Number | |
| Molecular Formula | |
| Molecular Weight | 210.20 g/mol |
| SMILES String | CC(=O)C(F)C(=O)OCC1=CC=CC=C1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Synthetic Methodology: Electrophilic Fluorination
The most direct and reliable method for synthesizing Benzyl 2-fluoro-3-oxobutanoate is the electrophilic fluorination of benzyl acetoacetate. This is typically achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, catalyzed by a Transition Metal Lewis acid such as
Catalytic electrophilic fluorination pathway of benzyl acetoacetate using NFSI.
Protocol 1: Synthesis of Benzyl 2-fluoro-3-oxobutanoate
Causality & Design: The use of
Step-by-Step Workflow:
-
Preparation: Flame-dry a Schlenk flask under a continuous flow of nitrogen. Add
(0.05 eq) and a suitable bipyridine ligand (0.05 eq) into anhydrous DCM (0.2 M relative to substrate). -
Substrate Addition: Introduce benzyl acetoacetate (1.0 eq) via syringe. Stir at room temperature for 15 minutes to allow the Cu(II)-enolate complex to form.
-
Fluorination: Cool the reaction mixture to 0 °C. Add NFSI (1.1 eq) portion-wise over 10 minutes.
-
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Validation: The starting material (
) will disappear, and a new UV-active spot ( ) will emerge. The reaction mixture will also transition from a clear solution to a slight yellow/green tint, visually confirming the active catalytic cycle. -
Workup & Quench: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the product as a colorless oil.
Advanced Applications: Ionic Liquid-Mediated Quinoxaline Synthesis
Benzyl 2-fluoro-3-oxobutanoate is a critical intermediate in the synthesis of fluorinated quinoxalines. Traditional cyclization methods require harsh acids and high temperatures. However, modern green chemistry protocols utilize ionic liquids (e.g.,
Ionic liquid-catalyzed cyclization of benzyl 2-fluoro-3-oxobutanoate to quinoxaline.
Protocol 2: Synthesis of 3-Methyl-quinoxaline-2-carboxylic acid benzyl ester
Causality & Design: Ionic liquids possess near-zero vapor pressure and high polarity, stabilizing the polar transition states during imine formation. This eliminates the need for external heating, thereby preventing the thermal decomposition of the sensitive
Step-by-Step Workflow:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and Benzyl 2-fluoro-3-oxobutanoate (1.0 eq) in the ionic liquid
(2.0 mL per mmol of substrate). -
Cyclization: Stir the mixture magnetically at room temperature (25 °C). The reaction typically reaches completion within 1–3 hours.
-
Self-Validating Extraction: Add diethyl ether to the reaction flask and stir vigorously for 5 minutes. Stop stirring and allow the layers to settle. Validation: The system will spontaneously separate into two distinct phases. The upper ether layer contains the highly lipophilic quinoxaline product, while the lower, viscous ionic liquid layer retains the aqueous byproducts. This biphasic behavior self-validates the successful, clean isolation of the product from the catalyst.
-
Catalyst Recycling: Decant the ether layer. The remaining ionic liquid can be dried under vacuum at 80 °C and reused for subsequent cycles without loss of catalytic activity.
-
Final Purification: Concentrate the ether layer and pass through a short silica plug (EtOAc:Petroleum Ether 1:5) to obtain the pure fluorinated quinoxaline.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized Benzyl 2-fluoro-3-oxobutanoate before downstream application, rigorous NMR validation is required. The presence of the fluorine atom introduces diagnostic scalar couplings (
Table 2: Expected NMR Spectral Data for Benzyl 2-fluoro-3-oxobutanoate (
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Integration | Structural Assignment |
| -192.0 to -195.0 | Doublet ( | ||
| 7.30 - 7.40 | Multiplet, 5H | Benzyl aromatic protons | |
| 5.20 - 5.30 | Singlet, 2H | Benzyl | |
| 5.10 - 5.15 | Doublet ( | ||
| 2.30 - 2.40 | Singlet, 3H | Terminal methyl group (acetyl) |
Note: The massive ~48 Hz coupling constant observed in both the
References
-
ChemSrc. "benzyl 2-fluoro-3-oxobutanoate CAS: 139101-19-2". ChemSrc Chemical Database. URL:[Link]
- Google Patents. "CN105061338A - 3-methyl-quinoxaline-2-carboxylic acid chemical synthesis method based on ionic liquid system". Google Patents Database.
-
Elsevier (Tetrahedron: Asymmetry). "2,2′-Bipyridine-3,3′-dicarboxylic carbohydrate esters and amides. Synthesis and preliminary evaluation as ligands in Cu(II)-catalysed enantioselective electrophilic fluorination". Tetrahedron: Asymmetry, Volume 20, Issue 7, 2009. URL:[Link]
Sources
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- 2. bis(1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranos-1-yl) 2,2'-bipyridine-3,3'-dicarboxylate - CAS号 1163299-19-1 - 摩熵化学 [molaid.com]
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